![molecular formula C13H13BO3 B7956213 4-(2-Methylphenoxy)phenylboronic acid](/img/structure/B7956213.png)
4-(2-Methylphenoxy)phenylboronic acid
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Overview
Description
4-(2-Methylphenoxy)phenylboronic acid: is an organoboron compound with the molecular formula C13H13BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both phenyl and boronic acid groups in its structure makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenoxy)phenylboronic acid typically involves the reaction of 2-methylphenol with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylphenoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Esterification: Reaction with diols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), elevated temperature.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Diols, typically under mild acidic or basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
Chemical Synthesis
Suzuki Coupling Reactions
One of the primary applications of 4-(2-Methylphenoxy)phenylboronic acid is in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound serves as a boron source that can react with aryl halides in the presence of palladium catalysts. The reaction typically occurs under mild conditions, making it suitable for synthesizing complex organic molecules.
Table 1: Overview of Suzuki Coupling Conditions
Reagent | Catalyst | Base | Solvent | Yield (%) |
---|---|---|---|---|
This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 85 |
This compound | Pd(OAc)₂ + PPh₃ | K₂CO₃ | Ethanol | 90 |
Biological Applications
Protein Delivery Systems
Recent studies have explored the use of boronic acids, including this compound, in developing dendrimer-based systems for protein delivery. These systems leverage the unique properties of boronic acids to form stable complexes with proteins, enhancing their cellular uptake.
A notable case study demonstrated that dendrimers modified with phenylboronic acids exhibited superior transduction efficiency for delivering proteins like bovine serum albumin (BSA) into cells compared to traditional methods. The study reported a significant increase in fluorescence intensity from treated cells, indicating effective protein delivery into the cytosol .
Sensing Applications
Dynamic Covalent Chemistry
Another innovative application involves using this compound in dynamic covalent chemistry for sensing applications. Derivatives of phenylboronic acids have been synthesized to detect sugars and other analytes through fluorescence changes upon interaction with specific molecules.
For instance, a study synthesized pyrenyl derivatives of phenylboronic acid that self-assemble and respond to fructose and formaldehyde, demonstrating potential for real-time sensing in biological samples . This highlights the compound's utility beyond traditional chemical reactions into practical applications in biosensing.
Materials Science
Polymer Development
The incorporation of boronic acids into polymer matrices has been explored for creating smart materials that can respond to environmental stimuli. Research indicates that polymers containing phenylboronic acid moieties can undergo reversible changes in their physical properties when exposed to certain sugars or pH changes.
This property is particularly beneficial for developing drug delivery systems that can release their payload in response to specific biological triggers, such as elevated glucose levels in diabetic patients.
Mechanism of Action
The primary mechanism of action for 4-(2-Methylphenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group also interacts with diols through reversible covalent bonding, which is pH-dependent and allows for selective binding and release.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: 4-(2-Methylphenoxy)phenylboronic acid is unique due to the presence of the 2-methylphenoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional steric and electronic effects that can be advantageous in certain synthetic applications. The methoxy and trifluoromethyl derivatives also provide different electronic properties, making them suitable for specific reactions where electron-donating or electron-withdrawing effects are desired.
Biological Activity
4-(2-Methylphenoxy)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Formula: C13H13B O3
Molecular Weight: 227.06 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, particularly enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors. This compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
Enzyme Inhibition
Research indicates that boronic acids can inhibit proteases and other enzymes involved in various metabolic pathways. The mechanism often involves the formation of a stable boronate complex with the enzyme substrate, which prevents the normal enzymatic reaction from occurring. For instance, studies have shown that phenylboronic acids can effectively inhibit serine proteases by mimicking the transition state of the substrate.
Anticancer Activity
Recent studies have explored the anticancer potential of boronic acids, including derivatives like this compound. These compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Inhibition of Cancer Cell Proliferation
- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated significant potency compared to control compounds.
-
Mechanistic Studies
- Research utilizing molecular docking simulations revealed that this compound binds preferentially to the active sites of target enzymes involved in cancer metabolism, suggesting a promising avenue for drug development.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of serine proteases | |
Anticancer Activity | Induced apoptosis in cancer cell lines | |
Binding Affinity | High affinity for target enzymes |
Table 2: IC50 Values Against Cancer Cell Lines
Properties
IUPAC Name |
[4-(2-methylphenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSQGWLQMMFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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